molecular formula C9H15NO3 B14372889 Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate CAS No. 89810-12-8

Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate

Cat. No.: B14372889
CAS No.: 89810-12-8
M. Wt: 185.22 g/mol
InChI Key: FFFIOVBGCZUYLF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted furan derivatives, oxo compounds, and reduced furan analogs.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species, leading to mitochondrial membrane potential disruption and activation of caspase-3 . These effects highlight its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison: Ethyl 2-amino-5-ethyl-4,5-dihydrofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced bioactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

89810-12-8

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 5-amino-2-ethyl-2,3-dihydrofuran-4-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h6H,3-5,10H2,1-2H3

InChI Key

FFFIOVBGCZUYLF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=C(O1)N)C(=O)OCC

Origin of Product

United States

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